molecular formula C9H9F2NO2 B1419141 2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid CAS No. 1192660-36-8

2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid

Cat. No.: B1419141
CAS No.: 1192660-36-8
M. Wt: 201.17 g/mol
InChI Key: CKSBJYFSKSPAMJ-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid (CAS 1192660-36-8) is a fluorinated organic compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel active molecules. The presence of both the acetic acid and methylamino functional groups on a central carbon atom, which is part of a 2,5-difluorophenyl ring, makes it a versatile precursor for further chemical modifications, such as amide bond formation or salt preparation . This reagent is typically supplied as a powder and should be stored at room temperature . Researchers should handle this material with appropriate precautions. It may be harmful if swallowed and may cause skin and serious eye irritation . It is essential to wear protective gloves and eye protection and to use only in a well-ventilated area. If swallowed, immediate medical advice should be sought . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2,5-difluorophenyl)-2-(methylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-12-8(9(13)14)6-4-5(10)2-3-7(6)11/h2-4,8,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSBJYFSKSPAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=C(C=CC(=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzene and glycine.

    Formation of Intermediate: The 2,5-difluorobenzene undergoes a Friedel-Crafts acylation reaction with chloroacetyl chloride to form 2-(2,5-difluorophenyl)acetyl chloride.

    Amination: The intermediate is then reacted with methylamine to form 2-(2,5-difluorophenyl)-2-(methylamino)acetyl chloride.

    Hydrolysis: Finally, the acetyl chloride group is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Fluorine Substitution Patterns

  • 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid: The shift of fluorine to the 2,6-positions (vs. However, this positional change may alter receptor binding in biological systems .
  • 2-(3,5-Difluorophenyl)-2-hydroxyacetic acid: The hydroxyl group replaces the methylamino moiety, increasing polarity but reducing metabolic stability compared to the target compound. The 3,5-difluoro substitution pattern also modifies electronic effects on the aromatic ring .

Halogen Replacement

  • 2-(4-Bromo-2,5-difluorophenyl)acetic acid : Bromine at the 4-position introduces a heavier halogen, increasing molecular weight (269.03 g/mol vs. 201.17 g/mol) and altering reactivity (e.g., bromine’s susceptibility to nucleophilic substitution) .

Functional Group Modifications

Amino and Ester Derivatives

  • Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate hydrochloride: The esterification of the carboxylic acid (molecular formula C₁₀H₁₁F₂NO₂) improves membrane permeability but requires hydrolysis in vivo to become pharmacologically active .
  • 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride: Replacement of the methylamino group with a primary amine increases polarity (molecular weight 223.6 g/mol) and alters pKa values, influencing solubility and bioavailability .

Protected Derivatives

  • 2-(2,5-Difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid: The Fmoc-protected derivative (molecular formula C₂₄H₁₉F₂NO₄) is designed for solid-phase peptide synthesis, offering temporary amine protection and enhanced stability during coupling reactions .

Research and Industrial Relevance

  • Pharmaceutical Development: Derivatives like the Fmoc-protected variant are critical in peptide synthesis, enabling controlled assembly of fluorinated amino acid residues .
  • Agrochemicals : Brominated analogs (e.g., ) may serve as precursors for herbicides, leveraging halogenated aromatics’ bioactivity .

Biological Activity

2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor binding. This article synthesizes available data on its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C10H12F2N2O2
  • Molecular Weight : Approximately 220.21 g/mol
  • Structure : The compound features a difluorophenyl group linked to a methylamino and acetic acid moiety, enhancing its lipophilicity and potential binding affinity to biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus altering their activity.
  • Receptor Interaction : It can bind to various receptors, modulating signaling pathways that affect cellular functions.

Biological Activities

Research indicates several promising biological activities associated with this compound:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.
  • Antiviral Activity : Similar compounds have shown promise as anti-HIV agents by inhibiting viral replication mechanisms. The difluorophenyl moiety is believed to enhance binding affinity to viral targets.
  • Analgesic Effects : Investigations into related compounds suggest potential analgesic properties, making it a candidate for pain management therapies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryPotential to reduce inflammation in vitro and in vivo models
AntiviralInhibition of HIV replication mechanisms
AnalgesicPossible pain relief effects observed in animal models

Case Study: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound demonstrated its ability to inhibit specific kinases involved in cancer pathways. The compound was tested against a panel of kinases, showing selective inhibition patterns that could be beneficial for targeted cancer therapies .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 2,5-difluorobenzaldehyde and methylamine.
  • Reaction Conditions : Conducting reactions under controlled temperatures with appropriate catalysts to yield high purity products.
  • Purification Techniques : Utilization of chromatography methods to isolate the desired compound from by-products.

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-(2,5-difluorophenyl)-2-(methylamino)acetic acid be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions, such as temperature control (e.g., 0°C for borane-pyridine addition), inert atmospheres (nitrogen), and stoichiometric ratios of intermediates like 3-isobutoxy-3-oxopropanoate (0.163 mmol) . Purification via C18 reverse-phase chromatography (acetonitrile/water gradients) is critical for isolating the target compound, as demonstrated in analogous syntheses with 79% yield . Additionally, phase separation using ethyl acetate and aqueous dipotassium hydrogen phosphate solutions can enhance purity by removing acidic byproducts .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) with [M+H]+ ion monitoring (e.g., m/z 411.5 or 681) is essential for confirming molecular weight . High-performance liquid chromatography (HPLC) under conditions like SMD-TFA50 (retention time ~0.99–1.03 minutes) can assess purity . Nuclear magnetic resonance (NMR) should resolve structural features, particularly the difluorophenyl and methylamino groups. For exact mass validation, high-resolution mass spectrometry (HRMS) targeting 233.9621 (for brominated analogs) provides precision .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Solubility screening in polar aprotic solvents (e.g., N,N-dimethylformamide) or aqueous buffers at varying pH levels is advised. Patent data suggest cesium carbonate (121 mg) in DMF improves solubility during coupling reactions at 80°C . For biological assays, consider prodrug strategies, such as esterification of the acetic acid moiety, to enhance membrane permeability .

Advanced Research Questions

Q. What mechanistic insights explain contradictory spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in LCMS or NMR data may arise from fluorophenyl substituent positioning (2,5 vs. 2,3-difluoro), which alters electron distribution and hydrogen bonding. For example, 2-(2,3-difluorophenyl)acetic acid synthesis involves distinct intermediates, leading to variations in chromatographic retention times . Computational modeling (e.g., DFT for charge distribution) and isotopic labeling (e.g., ¹⁸O in the acetic acid group) can clarify structural influences on spectral profiles .

Q. How does the compound’s stability under physiological conditions impact its applicability in drug discovery?

  • Methodological Answer : Stability studies should assess hydrolysis of the methylamino and acetic acid groups in simulated gastric fluid (pH 1.2–3.0) and plasma. Analogous compounds with methyl ester protections (e.g., methyl 2-[[...]methylamino]acetate) show improved stability, suggesting esterase-resistant modifications may be necessary . Accelerated stability testing (40°C/75% RH) over 4 weeks can identify degradation pathways, guided by LCMS tracking of byproducts .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, given structural similarities to bioactive analogs?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., GPCRs or kinase targets) based on structural parallels to indole derivatives, which exhibit antiviral and anti-inflammatory activities . For example, fluorophenyl groups may enhance interactions with hydrophobic binding pockets. Enzymatic inhibition assays (e.g., cyclooxygenase or phosphodiesterase) should use kinetic analysis (IC₅₀ determination) with fluorometric detection .

Q. How can researchers resolve synthetic bottlenecks in scaling up from milligram to gram quantities?

  • Methodological Answer : Transitioning from batch to flow chemistry may improve reproducibility, especially for exothermic steps like borane-pyridine reductions . Optimize solvent volumes (e.g., reducing ethyl acetate from 750 mL to 150 mL via concentration gradients) and replace hazardous reagents (e.g., 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinic acid) with safer alternatives . Pilot-scale C18 chromatography with dynamic axial compression columns can enhance throughput .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid
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2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid

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